

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

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Compound of Interest

Compound Name: *Boc-3-cyclohexyl-L-alanine methyl ester*

Cat. No.: *B1277778*

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Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **Boc-3-cyclohexyl-L-alanine methyl ester** (CAS No. 98105-41-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and medicinal chemistry. This document includes a detailed summary of its physical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in synthetic workflows.

Core Physical and Chemical Properties

Boc-3-cyclohexyl-L-alanine methyl ester is a synthetic, chiral amino acid derivative widely used as a building block in organic synthesis.^{[1][2]} The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl function makes it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis.^[2] The cyclohexyl side chain increases the compound's lipophilicity, which can enhance the hydrophobic properties, stability, and bioavailability of the resulting peptides.^[3]

Data Summary

The quantitative physical and chemical properties of **Boc-3-cyclohexyl-L-alanine methyl ester** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	98105-41-0	[1][3]
Molecular Formula	C ₁₅ H ₂₇ NO ₄	[1][3][4]
Molecular Weight	285.38 g/mol	[3][4]
Appearance	White crystalline solid	[1][3]
Melting Point	47 - 49 °C	[1][5]
Boiling Point	~386.9 °C (Predicted)	[1]
Density	~1.034 g/cm ³	[1]
Purity	≥ 95% (HPLC)	[3]
Optical Rotation	[α] _D ²⁰ = -19 ± 2° (c=1 in MeOH)	[3]
pKa	~11.18 (Predicted)	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Boc-3-cyclohexyl-L-alanine methyl ester** are critical for ensuring reproducibility and high-quality results in the laboratory.

Synthesis Protocol

The synthesis of this compound typically involves a multi-step process beginning with the commercially available amino acid, L-alanine. The general pathway includes N-terminal protection, side-chain alkylation (not detailed here), and C-terminal esterification.[1] A representative protocol for the protection and esterification steps is adapted below.

Step 1: N-Boc Protection of L-Alanine This procedure protects the amino group with a tert-butoxycarbonyl (Boc) group.

- Reagents: L-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), petroleum ether, 4 M hydrochloric acid (HCl), ethyl acetate (EtOAc), saturated brine.

- Procedure:
 - Suspend L-alanine (1.0 eq) in water and cool to 0°C. Add NaOH (1.5 eq).
 - Add THF, followed by the dropwise addition of (Boc)₂O (1.3 eq).
 - Allow the solution to warm to room temperature and stir for approximately 17 hours.[\[6\]](#)
 - Extract the mixture with petroleum ether to remove unreacted (Boc)₂O.[\[6\]](#)
 - Acidify the aqueous layer to a pH of 1 using 4 M HCl.[\[6\]](#)
 - Extract the acidified layer with ethyl acetate. Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alanine.[\[6\]](#)

(Note: The subsequent step, alkylation with a cyclohexyl source, is a more complex procedure not detailed in the general literature and would be followed by esterification.)

Step 2: Methyl Esterification This procedure converts the carboxylic acid of the Boc-protected amino acid to a methyl ester.

- Reagents: N-Boc-3-cyclohexyl-L-alanine, methanol (MeOH), acid catalyst (e.g., H₂SO₄ or thionyl chloride).
- Procedure:
 - Dissolve the N-Boc-3-cyclohexyl-L-alanine in an excess of anhydrous methanol.
 - Cool the solution in an ice bath.
 - Slowly add a catalytic amount of a suitable acid catalyst.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
 - Quench the reaction carefully with a saturated solution of sodium bicarbonate.

- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude ester via column chromatography if necessary.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.^[3]

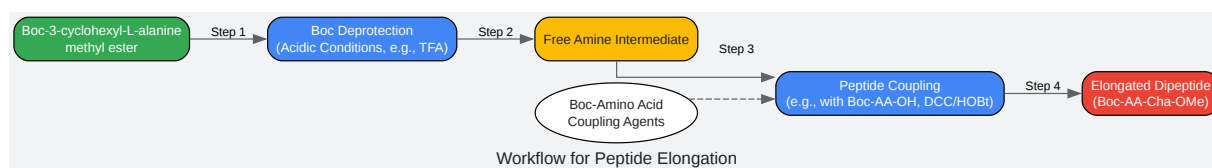
- Instrumentation: A standard HPLC system with a UV detector and a chiral column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
- Procedure:
 - Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Inject the sample onto the column.
 - Run the gradient elution program and monitor the eluent at a suitable wavelength (e.g., 210-220 nm).
 - The purity is calculated by integrating the area of the product peak relative to the total area of all peaks detected.

Role in Synthetic Chemistry

Boc-3-cyclohexyl-L-alanine methyl ester is a key building block in peptide synthesis. The Boc group provides robust protection for the amine, which can be easily removed under mild acidic conditions, while the methyl ester protects the carboxylic acid.^[1] This orthogonal protection strategy allows for the sequential addition of amino acids to build a complex peptide chain.

Workflow in Peptide Synthesis

The following diagram illustrates the logical workflow for incorporating **Boc-3-cyclohexyl-L-alanine methyl ester** into a growing peptide chain.



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Caption: Role of the title compound in a standard peptide synthesis cycle.

This workflow highlights the two critical reactions involving the protected amino acid: deprotection of the N-terminus and subsequent coupling with another amino acid to form a new peptide bond.^[1] This cycle can be repeated to construct complex peptide-based therapeutics and other biologically active molecules.^[3]

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